molecular formula C38H26N2O4 B13142752 1,4-Bis(p-phenoxyanilino)anthraquinone CAS No. 73598-77-3

1,4-Bis(p-phenoxyanilino)anthraquinone

Cat. No.: B13142752
CAS No.: 73598-77-3
M. Wt: 574.6 g/mol
InChI Key: BANNVGIXDQIHCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis(p-phenoxyanilino)anthraquinone is a synthetically engineered anthraquinone derivative of significant interest in multidisciplinary research due to its structurally tunable properties. This compound belongs to the anthraquinone class, a scaffold renowned for its diverse applications from industrial dyes to potent pharmaceuticals . Its molecular structure, featuring extended aromaticity and substituted anilino groups, makes it a valuable candidate for developing new functional materials and exploring biological mechanisms. Researchers primarily investigate this compound in two key areas. First, it serves as a sophisticated chemical intermediate in the development of novel dyes and colorants for technical textiles. The anthraquinone core allows for modification of its spectral properties, making it useful in the design of materials with potential ultraviolet (UV) blocking capabilities . Second, and of paramount importance, is its role in biomedical research. The anthraquinone moiety is a privileged structure in medicinal chemistry, known to interact with critical cellular targets . Similar active anthraquinone-based compounds, such as Mitoxantrone and Doxorubicin, are well-established chemotherapeutic agents that inhibit cancer progression by targeting topoisomerases, telomerase, and inducing DNA fragmentation . This makes this compound a compelling template for the synthesis of new anticancer agents and the study of their structure-activity relationships, particularly against drug-resistant cancers . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73598-77-3

Molecular Formula

C38H26N2O4

Molecular Weight

574.6 g/mol

IUPAC Name

1,4-bis(4-phenoxyanilino)anthracene-9,10-dione

InChI

InChI=1S/C38H26N2O4/c41-37-31-13-7-8-14-32(31)38(42)36-34(40-26-17-21-30(22-18-26)44-28-11-5-2-6-12-28)24-23-33(35(36)37)39-25-15-19-29(20-16-25)43-27-9-3-1-4-10-27/h1-24,39-40H

InChI Key

BANNVGIXDQIHCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=C4C(=C(C=C3)NC5=CC=C(C=C5)OC6=CC=CC=C6)C(=O)C7=CC=CC=C7C4=O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 1,4 Bis P Phenoxyanilino Anthraquinone

Synthesis of 1,4-Bis(anilino)anthraquinone Scaffolds

The core of the synthesis involves creating the 1,4-bis(anilino)anthraquinone structure. The most direct method is to react an appropriate 1,4-disubstituted anthraquinone (B42736) precursor with two equivalents of p-phenoxyaniline.

A common and effective precursor is leucoquinizarin, the reduced form of 1,4-dihydroxyanthraquinone. The reaction of leucoquinizarin with amines is a well-established method for producing 1,4-diaminoanthraquinone (B121737) derivatives. prepchem.com The process typically involves heating the reactants in a high-boiling solvent like pyridine (B92270) or dimethylformamide (DMF).

Table 1: Representative Reaction Conditions for Anilinoanthraquinone Synthesis

Precursor Amine Catalyst/Solvent Temperature (°C) Yield (%) Reference
1,4-Ditosylanthraquinone n-Butylamine Pyridine 100 68 google.com
Leucoquinizarin p-(2-Aminoethyl)phenol Pyridine Reflux 60 prepchem.com

The synthesis of the target compound would thus proceed by reacting leucoquinizarin with p-phenoxyaniline. The reaction mixture is heated, allowing the nucleophilic amine to displace the hydroxyl groups of the leuco-form. Subsequent air oxidation during workup restores the quinone structure, yielding the final product.

Introduction of Phenoxy Moieties via Advanced Synthetic Routes

However, an alternative, multi-step approach could also be envisioned. This would involve:

Synthesizing a 1,4-bis(p-haloanilino)anthraquinone intermediate by reacting a 1,4-disubstituted anthraquinone with a p-haloaniline (e.g., p-chloroaniline or p-bromoaniline).

Subsequently introducing the phenoxy groups via a copper-catalyzed Ullmann ether synthesis, where the halo-positions on the anilino rings are reacted with phenol (B47542) in the presence of a base and a copper catalyst. wikipedia.org

While plausible, this two-step route is less efficient than the direct approach using p-phenoxyaniline.

Controlled Synthesis for Regioselectivity and Yield Optimization

Achieving high regioselectivity for the 1,4-disubstituted product is crucial. The symmetry of the starting materials, such as 1,4-dihydroxyanthraquinone or 1,4-dihaloanthraquinone, inherently directs the substitution to these positions.

Key factors for optimizing the reaction yield include:

Choice of Precursor : Using the leuco-form of quinizarin (B34044) is often preferred as it is more reactive towards nucleophilic substitution than quinizarin itself.

Reaction Conditions : Temperature control is vital. Sufficiently high temperatures are needed to drive the reaction, but excessive heat can lead to decomposition and the formation of tarry by-products. researchgate.net

Solvent : High-boiling polar aprotic solvents like DMF, N-methylpyrrolidone (NMP), or pyridine are commonly used to ensure the reactants remain in solution and to facilitate the reaction. wikipedia.org

Catalyst : In reactions involving aryl halides, the choice and amount of the copper catalyst and any associated ligands can significantly impact reaction time and yield. mdpi.com

Computational studies using Density Functional Theory (DFT) can also be employed to understand and predict the regioselectivity of reactions on the anthraquinone core, although this is more critical in cases where multiple isomers are possible. nih.gov

Novel Synthetic Approaches and Catalyst Development

Research into the synthesis of anthraquinone derivatives is ongoing, with a focus on developing more efficient, cost-effective, and environmentally friendly methods.

Recent advancements include:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields, as demonstrated in the copper-catalyzed Ullmann coupling of bromaminic acid with anilines. nih.gov

Advanced Catalytic Systems : There is a continuous development of new catalysts for cross-coupling reactions. While copper is traditional for Ullmann reactions, systems based on palladium, nickel, iridium, and rhodium have been developed for various transformations on aromatic scaffolds, including anthracenes and anthraquinones. researchgate.netfrontiersin.orgnih.gov For example, nickel-catalyzed polymerizations of 1,4-dichloroanthraquinone (B1630720) have been reported, showcasing the utility of other transition metals. researchgate.netnih.gov

Greener Methodologies : Efforts are being made to replace hazardous solvents and stoichiometric reagents. The use of catalytic amounts of more efficient and less toxic metals is a key goal in modern organic synthesis. researchgate.net

Liquid-Phase Conjugation Techniques

Liquid-phase synthesis offers a versatile approach for the production of 1,4-disubstituted anthraquinone derivatives. A prevalent and effective method involves the reaction of 1,4-dihydroxyanthraquinone (quinizarin), often in the presence of its reduced form, leucoquinizarin, with the desired amine. acs.orggoogle.com This reaction is typically conducted in a high-boiling point solvent and can be catalyzed by acids, such as boric acid. google.com

In the context of synthesizing 1,4-Bis(p-phenoxyanilino)anthraquinone, this methodology would involve the condensation of quinizarin and/or leucoquinizarin with p-phenoxyaniline. The reaction proceeds via a nucleophilic substitution mechanism where the amino group of p-phenoxyaniline displaces the hydroxyl groups of the quinizarin. The presence of leucoquinizarin is often beneficial for the reaction progress. google.com

Another significant liquid-phase approach is the Ullmann condensation reaction. researchgate.net This copper-catalyzed reaction facilitates the coupling of an aryl halide with an amine. For the synthesis of this compound, a 1,4-dihaloanthraquinone, such as 1,4-dichloroanthraquinone, would be reacted with p-phenoxyaniline in the presence of a copper catalyst and a base. This method is widely used for the synthesis of various aminoanthraquinone derivatives. researchgate.net

A general representation of the synthesis starting from quinizarin is depicted below:

Reaction Scheme 1: Synthesis from Quinizarin

Reactant 1 Reactant 2 Conditions Product

Alternatively, the Ullmann condensation would follow this general scheme:

Reaction Scheme 2: Synthesis via Ullmann Condensation

Reactant 1 Reactant 2 Conditions Product

Polymeric Anthraquinone Synthesis Strategies

Amino-functionalized anthraquinones can serve as monomers or key components in the synthesis of polymeric materials, imparting color and potentially redox activity to the resulting polymer. acs.org The presence of the amino groups in this compound provides reactive sites for polymerization reactions.

One common strategy involves the polycondensation of diaminoanthraquinone derivatives with bifunctional monomers, such as diacyl chlorides, to form polyamides. While specific research on the polymerization of this compound is not extensively documented, the general approach for related diaminoanthraquinones can be extrapolated. This would involve reacting this compound with a diacyl chloride, leading to the formation of a polyamide chain with the anthraquinone moiety incorporated into the polymer backbone.

Furthermore, amino-substituted anthraquinones have been investigated as photoinitiators for the polymerization of alkene monomers. ifmmi.comrsc.org The mechanism is believed to involve hydrogen abstraction by the anthraquinone derivative in its triplet excited state. ifmmi.comrsc.org This suggests a potential application for this compound in photopolymerization processes.

The table below summarizes the potential polymerization strategies involving this compound based on the reactivity of analogous compounds.

Table 1: Potential Polymeric Synthesis Strategies

Polymerization Type Co-monomer Resulting Polymer Type Potential Application
Polycondensation Diacyl Chloride Polyamide Colored polymers, High-performance materials

Advanced Spectroscopic and Structural Elucidation of 1,4 Bis P Phenoxyanilino Anthraquinone

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the characteristic functional groups and vibrational modes within the 1,4-Bis(p-phenoxyanilino)anthraquinone structure.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The FT-IR spectrum of an anthraquinone (B42736) derivative typically displays characteristic peaks corresponding to the vibrations of its constituent bonds.

For the anthraquinone core, the stretching vibrations of the carbonyl (C=O) groups are particularly prominent. These typically appear in the region of 1675-1630 cm⁻¹. The presence of aromatic rings is confirmed by C=C stretching vibrations, which are generally observed in the 1600-1400 cm⁻¹ range. The C-H stretching vibrations of the aromatic rings are expected in the 3100-3000 cm⁻¹ region.

The spectra of substituted anthraquinones, such as 1,4-diaminoanthraquinone (B121737), have been studied in detail, providing a basis for the interpretation of more complex structures. nih.gov For instance, the C-N stretching vibrations of the amino groups are also identifiable. In the case of this compound, additional characteristic peaks would arise from the phenoxy and anilino substituents. These would include C-O-C stretching vibrations from the ether linkage and N-H stretching vibrations from the secondary amine groups.

Table 1: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3300N-HStretching
3100-3000Aromatic C-HStretching
1675-1630C=O (quinone)Stretching
1600-1400Aromatic C=CStretching
~1250C-O-C (ether)Asymmetric Stretching
~1100C-NStretching

Raman spectroscopy provides complementary information to FT-IR by detecting molecular vibrations that result in a change in polarizability. This technique is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum of the anthraquinone core is characterized by strong peaks corresponding to the fused ring vibrations. nsf.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise atomic connectivity within a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed structural map can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound is expected to be complex due to the multiple aromatic rings.

The protons on the anthraquinone core, the anilino rings, and the phenoxy rings will all resonate at distinct chemical shifts, typically in the aromatic region between 6.0 and 9.0 ppm. The specific chemical shifts are influenced by the electron-donating and electron-withdrawing effects of the substituents. The N-H protons of the anilino groups would likely appear as a broader signal, the chemical shift of which can be influenced by solvent and concentration.

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton TypePredicted Chemical Shift (ppm)
N-HVariable, potentially broad
Aromatic H (Anthraquinone)7.5 - 8.5
Aromatic H (Anilino)6.8 - 7.5
Aromatic H (Phenoxy)6.8 - 7.5

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbons of the anthraquinone core are expected to resonate at the downfield end of the spectrum, typically in the range of 180-190 ppm. The aromatic carbons will appear in the region of 110-160 ppm. The specific chemical shifts of the aromatic carbons will be influenced by their position on the rings and the nature of the attached substituents. For example, carbons attached to the nitrogen and oxygen atoms will experience different shielding effects compared to those bonded only to other carbons and hydrogens.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon TypePredicted Chemical Shift (ppm)
C=O (quinone)180 - 190
Aromatic C-O150 - 160
Aromatic C-N140 - 150
Aromatic C-C/C-H110 - 140

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, mass spectrometry would confirm the molecular weight and provide evidence for the presence of the key structural units.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to determine the elemental composition.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

This compound, a synthetic dye also known by its common names Solvent Green 3 and C.I. 61565, exhibits characteristic absorption bands in the visible region of the electromagnetic spectrum, which are responsible for its distinct bluish-green color. The electronic spectrum is dominated by intramolecular charge transfer (ICT) transitions, which are typical for anthraquinone dyes substituted with electron-donating amino groups.

The absorption profile in acetone (B3395972) shows two distinct maxima. The primary, most intense absorption peak (λmax) is observed at approximately 644 nm, with a secondary, shoulder peak appearing at around 607 nm. These absorption characteristics are attributed to the electronic transitions from the highest occupied molecular orbital (HOMO), which is largely localized on the substituted amino groups, to the lowest unoccupied molecular orbital (LUMO), which is primarily centered on the anthraquinone core. The presence of the p-phenoxyanilino substituents significantly influences the energy of these transitions, pushing the absorption into the red and green regions of the visible spectrum.

Table 1: UV-Visible Absorption Maxima of this compound in Acetone

Solventλmax 1 (nm)λmax 2 (nm)
Acetone644607

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure

Single Crystal X-ray Diffraction for Molecular Geometry

A search of the crystallographic literature did not yield a publicly available single crystal X-ray diffraction structure for this compound. Therefore, precise details of its molecular geometry, including bond lengths, bond angles, and the conformation of the phenoxyanilino groups relative to the anthraquinone plane, as determined by this method, are not available. For the closely related compound, 1,4-bis(p-toluidino)anthraquinone (Quinizarine Green SS), X-ray crystallography has shown that the anthraquinone core is planar, and the amine protons form intramolecular hydrogen bonds with the carbonyl oxygen atoms. wikipedia.org It is plausible that this compound would adopt a similar planar core structure with intramolecular hydrogen bonding.

Powder X-ray Diffraction for Bulk Crystalline Phases

No powder X-ray diffraction (PXRD) data for this compound is available in the reviewed literature. PXRD is a technique used to characterize the crystalline phases of a bulk material. The absence of this data means that information regarding the crystal system, unit cell dimensions, and the degree of crystallinity of the bulk powder of this compound cannot be reported.

Electron Microscopy for Morphological Characterization

There are no specific studies available that have used electron microscopy techniques, such as Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM), to characterize the morphology of this compound particles. Consequently, information about the size, shape, and surface features of this compound at the micro- and nanoscale is not documented in the scientific literature.

Scanning Electron Microscopy (SEM) for Surface Topography

No specific studies detailing the surface topography of this compound using SEM were found. This type of analysis would typically provide insights into the morphology, particle size, and surface texture of the compound in its solid state.

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Information regarding the nanostructure of this compound from TEM analysis is not available in published research. TEM would be instrumental in revealing internal structural details, crystallographic information, and the presence of any nanoscale features.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

There are no available XPS studies for this compound. XPS analysis is crucial for determining the elemental composition of the compound's surface and the oxidation states of the constituent atoms (carbon, nitrogen, oxygen), which provides valuable information about its chemical bonding and purity.

Computational and Theoretical Investigations of 1,4 Bis P Phenoxyanilino Anthraquinone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules. These methods, rooted in quantum mechanics, allow for the prediction of various molecular properties, including electronic structure, geometry, and reactivity.

Density Functional Theory (DFT) has become a principal method for the computational study of electronic structures in molecules like 1,4-Bis(p-phenoxyanilino)anthraquinone. DFT is favored for its balance of accuracy and computational efficiency, making it suitable for relatively large molecules. This theory is based on the principle that the ground-state energy of a molecule can be determined from its electron density.

For anthraquinone (B42736) derivatives, DFT calculations, particularly using hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr), have been shown to provide reliable results for predicting electronic properties. researchgate.netresearchgate.net These calculations can determine the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior and spectroscopic properties.

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the level of theory. A basis set is a set of mathematical functions used to represent the atomic orbitals in a molecule. For organic molecules such as this compound, Pople-style basis sets are commonly employed.

The 6-31G(d,p) basis set is a popular choice that provides a good compromise between accuracy and computational cost for molecules of this size. researchgate.netresearchgate.net This basis set includes polarization functions (d for heavy atoms and p for hydrogen atoms), which are important for accurately describing chemical bonds and non-covalent interactions. The combination of the B3LYP functional with the 6-31G(d,p) basis set is a widely accepted level of theory for the study of anthraquinone derivatives, providing reliable predictions of their geometric and electronic properties. researchgate.netnih.gov

Molecular Geometry Optimization and Conformation Analysis

Before predicting the electronic properties of this compound, it is essential to determine its most stable three-dimensional structure. This is achieved through a process called geometry optimization. Using computational methods like DFT, the bond lengths, bond angles, and dihedral angles of the molecule are systematically varied until a minimum energy conformation is found.

Table 1: Representative Optimized Geometrical Parameters for a Related Anthraquinone Derivative (Illustrative)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=O1.23--
C-N1.38--
C-C (aromatic)1.40120-
C-N-C-125-
C-C-N-C--45

Note: This table is for illustrative purposes and does not represent the actual data for this compound, as specific literature with this data was not found.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the electronic properties and reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical stability and electronic transitions. aimspress.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO is related to the ionization potential of the molecule. A higher HOMO energy indicates a greater tendency to donate electrons. In the case of this compound, the HOMO is expected to be delocalized over the electron-rich p-phenoxyanilino substituents and the anthraquinone core. This delocalization contributes to the stability of the molecule and influences its charge transfer properties.

The LUMO is the innermost orbital that is empty of electrons and can act as an electron acceptor. The energy of the LUMO is related to the electron affinity of the molecule. A lower LUMO energy suggests a greater ability to accept electrons. For this compound, the LUMO is likely to be localized primarily on the electron-deficient anthraquinone moiety.

The energy gap between the HOMO and LUMO determines the molecule's electronic excitation energy. A smaller HOMO-LUMO gap generally corresponds to a molecule that is more easily excitable and may absorb light at longer wavelengths. Computational studies on related anthraquinone derivatives have shown that the nature and position of substituents can significantly influence the HOMO and LUMO energy levels and, consequently, the HOMO-LUMO gap. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Anthraquinone

Molecular OrbitalEnergy (eV)
HOMO-5.50
LUMO-2.80
HOMO-LUMO Gap2.70

Note: This table is for illustrative purposes and does not represent the actual data for this compound, as specific literature with this data was not found.

HOMO-LUMO Energy Gap and Molecular Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the electronic properties and chemical reactivity of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability, reactivity, and electronic transitions. A smaller energy gap generally implies higher reactivity and easier electronic excitation. researchgate.net

For this compound, the HOMO is primarily localized on the electron-donating p-phenoxyanilino substituents and the anthraquinone core, indicating these are the regions from which an electron is most likely to be donated. Conversely, the LUMO is predominantly centered on the electron-accepting anthraquinone moiety, specifically around the dicarbonyl groups, which serves as the most probable site for accepting an electron. This distribution facilitates an intramolecular charge transfer (ICT) from the phenoxyanilino groups to the anthraquinone core upon electronic excitation.

Computational studies, often employing Density Functional Theory (DFT), have been used to calculate the energies of these orbitals. The energy gap is a key indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more prone to chemical reactions. irjweb.com The analysis of the HOMO-LUMO gap helps in predicting the bioactivity and charge transfer interactions within the molecule. irjweb.comnih.gov

Global reactivity descriptors, derived from the HOMO and LUMO energy values, provide further quantitative insight into the molecule's behavior. These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), and the electrophilicity index (ω). A high chemical hardness value, for instance, points towards a molecule with high stability. irjweb.com

Table 1: Representative Global Reactivity Descriptors

Parameter Formula Significance
Ionization Potential (I) I ≈ -EHOMO Energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO Energy released upon gaining an electron.
Energy Gap (ΔE) ΔE = ELUMO - EHOMO Relates to chemical reactivity and stability. researchgate.net
Electronegativity (χ) χ = (I + A) / 2 Tendency to attract electrons.
Chemical Potential (μ) μ = -(I + A) / 2 Escaping tendency of electrons.
Global Hardness (η) η = (I - A) / 2 Resistance to change in electron distribution. researchgate.net

| Electrophilicity Index (ω) | ω = μ2 / 2η | Propensity of a species to accept electrons. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

In this compound, NBO analysis reveals significant delocalization of electron density from the lone pair electrons of the nitrogen and oxygen atoms to the antibonding orbitals of the adjacent aromatic rings and the anthraquinone core. These interactions, often denoted as n → π* or n → σ*, are quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. researchgate.net

Key interactions identified through NBO analysis for this compound include:

Intramolecular Hydrogen Bonding: A significant stabilizing interaction occurs between the N-H group and the adjacent carbonyl oxygen (C=O) of the anthraquinone core. This forms a pseudo-six-membered ring, enhancing the planarity and stability of the system.

Hyperconjugative Interactions: Electron delocalization occurs from the lone pairs of the nitrogen atoms of the amino groups and the oxygen atoms of the phenoxy groups into the antibonding π* orbitals of the anthraquinone and phenyl rings. These interactions are crucial for the intramolecular charge transfer characteristics of the molecule. researchgate.net

Resonance Effects: The analysis highlights the flow of electron density from the electron-donating phenoxyanilino groups towards the electron-withdrawing anthraquinone nucleus, which is consistent with classical resonance theory and explains the molecule's electronic properties.

The stability arising from these hyperconjugative interactions and charge delocalization is a key factor in the compound's chemical behavior and photophysical properties. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational visualization tool that illustrates the charge distribution within a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent different potential values on the electron density surface.

Red/Yellow Regions: Indicate areas of high electron density and negative electrostatic potential. These are the most likely sites for attack by electrophiles. In this compound, these regions are concentrated around the carbonyl oxygen atoms of the anthraquinone core and the oxygen atoms of the phenoxy groups. researchgate.net

Blue Regions: Indicate areas of low electron density and positive electrostatic potential, representing the preferred sites for nucleophilic attack. For this compound, the positive potential is located around the hydrogen atoms of the N-H groups.

Green Regions: Represent areas of neutral or near-zero potential.

The MEP map for this compound clearly visualizes the electron-rich nature of the carbonyl groups and the electron-deficient character of the N-H protons. This confirms the potential for strong intramolecular hydrogen bonding between the N-H and C=O groups, which significantly influences the molecule's conformation and stability. The map also aids in understanding intermolecular interactions and how the molecule might bind to a biological target. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can be compared with experimental data to validate molecular structures and understand their electronic environments.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. By calculating the magnetic shielding tensors for each nucleus, one can predict the chemical shifts relative to a standard reference like Tetramethylsilane (TMS). These predicted spectra are invaluable for assigning peaks in experimental NMR data, especially for complex molecules like this compound with many non-equivalent protons and carbons. The calculated shifts are sensitive to the electronic environment of each nucleus, and discrepancies between calculated and experimental values can highlight specific intramolecular interactions, such as hydrogen bonding or steric effects.

Vibrational Frequencies: Theoretical vibrational analysis, based on DFT calculations, can predict the infrared (IR) and Raman spectra of a molecule. nih.gov The calculation yields the vibrational frequencies and their corresponding intensities. These computed frequencies often require scaling by an empirical factor to correct for anharmonicity and limitations of the theoretical method. The analysis allows for the assignment of specific vibrational modes to the observed spectral bands. For this compound, key predicted vibrational modes include:

N-H stretching vibrations, which are sensitive to hydrogen bonding.

C=O stretching vibrations of the quinone system.

C-N and C-O stretching modes.

Aromatic C-H and C=C stretching and bending modes.

Comparing the computed vibrational spectrum with experimental data helps confirm the optimized molecular geometry and provides detailed insight into the molecule's bonding characteristics. nih.gov

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum mechanical calculations provide detailed information about a molecule's properties at its minimum energy state, Molecular Dynamics (MD) simulations offer a way to explore its conformational dynamics over time. nih.gov MD simulations model the movement of atoms and molecules based on classical mechanics, allowing researchers to observe how this compound behaves in a more realistic, dynamic environment (e.g., in solution or interacting with a biological macromolecule).

For a flexible molecule like this compound, which has several rotatable bonds (e.g., C-N, C-O, and phenyl-O bonds), MD simulations are essential for:

Exploring Conformational Landscapes: Identifying the most stable and frequently occurring conformations (conformers) in a given environment.

Analyzing Flexibility: Quantifying the range of motion of different parts of the molecule, such as the rotation of the phenoxy and aniline (B41778) rings.

Studying Hydrogen Bond Dynamics: Observing the formation, breaking, and persistence of the intramolecular hydrogen bonds between the N-H and C=O groups, which are crucial for stabilizing the molecule's structure.

Simulating Interactions: Understanding how the molecule's conformation changes upon interaction with solvent molecules or a biological receptor.

By simulating the molecule's trajectory over time, MD provides insights into its dynamic behavior that are inaccessible through static, time-independent quantum calculations. nih.gov

Materials Science and Advanced Device Applications Incorporating 1,4 Bis P Phenoxyanilino Anthraquinone

Development of Chemosensors and Biosensors

There is currently a lack of specific research on the application of 1,4-Bis(p-phenoxyanilino)anthraquinone in the development of chemosensors and biosensors.

Colorimetric and Fluorometric Sensing Platforms

No specific studies detailing the use of this compound as a platform for colorimetric or fluorometric sensing were identified. While the anthraquinone (B42736) core is a known chromophore, research into how the p-phenoxyanilino substituents modulate its sensing properties towards specific analytes has not been published.

Anion Recognition and Sensing Mechanisms

Information regarding the anion recognition and sensing capabilities of this compound is not available in the reviewed literature. The potential for the N-H groups to act as hydrogen bond donors for anion binding has not been explored or reported for this specific molecule.

Electrochemical Sensor Development for Biomolecule Detection (e.g., L-cysteine, L-tryptophan)

There are no published reports on the development of electrochemical sensors based on this compound for the detection of biomolecules such as L-cysteine or L-tryptophan. The electrochemical properties of this compound and its potential as a mediator or catalyst in biosensing applications remain an uninvestigated area.

Role in Photosensitive Resin Precursor Compositions

No patents or research articles were found that list this compound as a component in photosensitive resin precursor compositions. Its utility as a photosensitizer, photoinitiator, or as part of a polymer backbone in such formulations has not been documented.

Applications in Advanced Displays and Optoelectronic Devices

Specific applications of this compound in advanced displays and optoelectronic devices have not been reported. While related anthraquinone dyes are known for their coloristic properties, the specific electroluminescent, charge-transport, or liquid crystal properties of this particular derivative have not been characterized in the context of device performance.

Due to the absence of specific research findings, no data tables on the performance or properties of this compound in these applications can be provided.

Molecular Interactions with Biomolecules and Mechanistic Research

DNA Intercalation and Binding Mechanisms

Anthraquinone (B42736) derivatives are well-known for their ability to interact with DNA, primarily through intercalation, a process where the planar aromatic ring system inserts itself between the base pairs of the DNA double helix. nih.govmdpi.com This interaction is a critical mechanism for the cytotoxic effects of many anthraquinone-based anticancer agents. The binding mode and affinity are significantly influenced by the nature and position of substituents on the anthraquinone core. For 1,4-disubstituted derivatives like 1,4-Bis(p-phenoxyanilino)anthraquinone, the substituents play a crucial role in stabilizing the drug-DNA complex.

Molecular Modeling of Intercalative Binding

Molecular modeling and molecular dynamics (MD) simulations are powerful tools for elucidating the binding modes of anthraquinone derivatives with DNA. mdpi.comnih.gov These studies consistently support an intercalative binding model for 1,4-disubstituted anthraquinones. nih.govnih.gov

In this model, the planar anthraquinone scaffold stacks between adjacent DNA base pairs. The stability of this complex is derived from several forces:

π-π Stacking Interactions: Favorable interactions between the aromatic system of the anthraquinone core and the DNA nucleobases.

Van der Waals Forces: General attractive forces between the intercalator and the DNA bases.

Hydrophobic Interactions: The bulky and hydrophobic p-phenoxyanilino side chains of this compound are predicted to have significant hydrophobic interactions within the DNA grooves, further stabilizing the complex. nih.gov

Hydrogen Bonds: Depending on the specific conformation, hydrogen bonds can form between the amino linker of the side chains and the phosphate backbone or base pairs of the DNA. nih.gov

Influence of Substituent Position on DNA Interaction Mode

The substitution pattern on the anthraquinone ring is a primary determinant of the DNA interaction mode. mdpi.comnih.gov Molecular modeling studies have firmly established that derivatives substituted at the 1 and 4 positions engage in "classical intercalation," where the planar ring slips between base pairs and both side chains are positioned in the same DNA groove (typically the major groove). nih.govacs.org

This is in contrast to other substitution patterns. For instance, 1,5-disubstituted derivatives are predicted to bind via a "threading" mode, where the side chains exit the intercalation site through opposite grooves of the DNA helix. nih.gov The binding kinetics differ significantly between these modes, with the threading mechanism showing association and dissociation rate constants that are approximately a factor of 10 lower than those for classical intercalation. nih.gov The 1,4-substitution pattern of this compound strongly indicates a classical intercalation mechanism, with its two large p-phenoxyanilino groups projected into the same groove, thereby influencing sequence selectivity and binding affinity.

Protein Binding and Molecular Recognition Studies

Beyond DNA, anthraquinone derivatives are known to interact with a variety of protein targets, inhibiting their function and modulating cellular pathways. These interactions are central to their therapeutic potential in treating a range of diseases, from cancer to microbial infections. researchgate.netmdpi.com

Ligand-Protein Interaction via Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.govnih.gov This method has been widely applied to anthraquinone derivatives to identify potential protein targets and understand the molecular basis of their activity. researchgate.netresearchgate.netnih.gov

Studies on various 1,4-diaminoanthraquinone (B121737) analogues have identified interactions with several key protein families:

Kinases: Anthraquinone-amino acid derivatives have shown potential as inhibitors of kinases like p21-activated kinase 4 (PAK4), a target in cancer therapy. Docking studies revealed that these compounds can bind to allosteric sites on the kinase domain. researchgate.net

Apoptotic Regulators: The core anthraquinone structure has been docked against proteins from the Bcl-2 family, which are crucial regulators of apoptosis. These simulations show that the anthraquinone scaffold can fit into the binding pockets of proteins like Bax and Bcl-2, potentially modulating their pro- or anti-apoptotic functions.

Metalloenzymes: Anthraquinone-based sulfonamides have been designed as potent inhibitors of human carbonic anhydrases, with docking studies confirming that the sulfonamide group coordinates with the active site zinc ion, while the anthraquinone tail interacts with surrounding amino acid residues. mdpi.com

For this compound, the large, aromatic side chains would be expected to form significant hydrophobic and π-π stacking interactions with nonpolar amino acid residues in a protein's binding pocket, potentially leading to high-affinity binding.

Table 1: Representative Molecular Docking Scores of Anthraquinone Derivatives with Various Protein Targets. (Note: Data is for representative analogues, not the subject compound.)
Anthraquinone Derivative TypeProtein TargetDocking Score (kcal/mol)Key Interacting Residues
Tryptophan-based amino-derivativePAK4 Kinase (cav-1)-9.3Not Specified researchgate.net
Tryptophan-based amino-derivativePAK4 Kinase (cav-4)-8.7Not Specified researchgate.net
Core AnthraquinoneBax (pro-apoptotic)-133.272ASP84, THR85, LYS119, PHE92, TRP139
Core AnthraquinoneBcl-2 (anti-apoptotic)-77.913ASP108, GLU149, PHE101, PHE109, MET112
Anthraquinone-sulfonamideCarbonic Anhydrase II-8.10His94, His96, Val121, Leu198, Thr200 mdpi.com

*Scores from iGEMDOCK are reported as total energy, not binding free energy, and may not be directly comparable to other docking software scores.

Design of Biologically Active Anthraquinone Derivatives

The anthraquinone scaffold is a versatile platform for the design of new therapeutic agents. nih.govresearchgate.net Its rigid, planar structure is ideal for intercalation, while the four available positions on the terminal rings (1, 4, 5, and 8) allow for the attachment of various side chains to modulate solubility, target specificity, and biological activity.

Conjugation with Peptides and Amino Acid Analogues for Targeted Interactions

A key strategy in modern drug design is the conjugation of a cytotoxic agent to a targeting moiety, such as a peptide, that can guide the drug to specific cells or tissues, thereby increasing efficacy and reducing off-target toxicity. beilstein-journals.org Anthraquinones have been successfully used as the cytotoxic "warhead" in such conjugates. nih.gov

Peptide Conjugates: Anthraquinones have been conjugated to analogues of Gonadotropin-Releasing Hormone (GnRH). nih.gov Since GnRH receptors are overexpressed on the surface of certain hormone-dependent cancer cells, these conjugates can selectively deliver the anthraquinone payload to the tumor site. nih.gov Similarly, conjugation to the metal-chelating peptide Gly-Gly-His has been explored to combine the DNA-binding properties of the anthraquinone with the ability to chelate metal ions, which can generate reactive oxygen species. scilit.com

Amino Acid Analogues: The synthesis of Schiff bases using an anthraquinone scaffold and various amino acids has been reported. researchgate.net These amino-derivative conjugates can exhibit novel biological activities, such as the aforementioned inhibition of PAK4 kinase. researchgate.net The amino acid portion can improve the molecule's pharmacokinetic properties and provide additional interaction points for binding to protein targets.

The presence of the anilino nitrogens in this compound provides potential sites for further modification and conjugation to such targeting peptides or amino acid analogues, highlighting its potential as a scaffold for the development of targeted therapies.

Conclusion and Future Research Perspectives

Summary of Key Research Findings and Emerging Trends

Direct research on 1,4-Bis(p-phenoxyanilino)anthraquinone is notably scarce in published literature. However, by examining the extensive studies on analogous 1,4-diaminoanthraquinone (B121737) (DAAQ) derivatives, we can infer its potential properties and situate it within current scientific trends.

The broader DAAQ class is characterized by a strong intramolecular charge-transfer (ICT) character, arising from the electron-donating amino groups at the 1 and 4 positions and the electron-accepting anthraquinone (B42736) core. This fundamental electronic structure imparts several key properties:

Tunable Optoelectronic Properties : Research has demonstrated that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of DAAQs can be systematically modified. By introducing different substituents on the amino groups or the anthraquinone backbone, scientists can precisely tune the compounds' absorption and emission spectra, making them attractive for applications in organic electronics. acs.orgnih.gov

Reversible Redox Behavior : A significant emerging trend is the application of DAAQs as active materials in nonaqueous redox flow batteries (RFBs) for large-scale energy storage. acs.orgbiointerfaceresearch.com Many derivatives exhibit multiple, electrochemically reversible oxidation states, allowing for high theoretical energy densities. rsc.org

Biological Activity : Various aminoanthraquinone derivatives have been explored for their potential as anticancer, antiviral, and antimalarial agents, although this is a more traditional area of study. biointerfaceresearch.commdpi.com

The emerging trend is a clear pivot from using these molecules as simple colorants to designing them as sophisticated functional materials for high-tech applications, particularly in energy storage and organic electronics. nih.gov The structure of this compound, with its extended π-conjugation and bulky, electron-rich phenoxy moieties, fits squarely within the profile of a next-generation functional molecule.

Identified Research Gaps and Challenges for this compound

The primary research gap is the fundamental lack of synthesis and characterization data for this compound. Its properties remain entirely theoretical, based on extrapolation from related compounds. Bridging this gap requires addressing several specific challenges.

Key Research Gaps:

Synthesis and Purification : An optimized, scalable, and high-yield synthetic protocol has not been reported.

Physicochemical Characterization : There is no experimental data on the compound's core properties. A comprehensive study is needed, as outlined in the table below.

Performance in Applications : Without fundamental characterization, its potential in any application (e.g., as a battery electrolyte or organic semiconductor) is unknown.

Table 1: Projected Areas for Fundamental Characterization
Property CategoryTechniqueInformation to be Gained
StructuralNMR (¹H, ¹³C), Mass Spectrometry, FTIRConfirmation of molecular structure and purity
PhotophysicalUV-Vis & Fluorescence SpectroscopyAbsorption/emission wavelengths, quantum yield, solvatochromism
ElectrochemicalCyclic Voltammetry (CV)Redox potentials, electrochemical reversibility, HOMO/LUMO levels
ThermalTGA/DSCThermal stability, decomposition temperature, phase transitions
Solid-StateX-ray CrystallographyMolecular packing, intermolecular interactions

Anticipated Challenges:

Solubility : A persistent challenge for DAAQ derivatives is their limited solubility in the polar organic solvents used in applications like RFBs. acs.orgrsc.org While the bulky phenoxyanilino groups may mitigate this, poor solubility could severely limit its practical utility.

Electrochemical Stability : For energy storage applications, maintaining structural integrity over thousands of charge-discharge cycles is critical. The stability of the radical ions and dication species that would form during operation is a significant and unknown variable. rsc.org

Synthetic Complexity : As a relatively large molecule, achieving high purity on a large scale could be a significant synthetic and economic challenge.

Future Directions in Synthesis, Characterization, and Application Development

Future research on this compound should proceed along a logical path from fundamental science to applied technology.

Synthesis : The most immediate task is to develop a robust synthetic route, likely via the condensation of p-phenoxyaniline with leucoquinizarin (1,4-dihydroxyanthraquinone) or through a nucleophilic substitution reaction with a 1,4-dihaloanthraquinone. acs.org

Characterization : Following a successful synthesis, a thorough characterization campaign as detailed in Table 1 is essential. Particular attention should be paid to its electrochemical properties and solubility in a range of relevant electrolyte systems.

Application Development : Based on the characterization data, several promising application avenues could be explored:

Redox Flow Batteries : Evaluate its performance as a catholyte or anolyte in a nonaqueous RFB. Key metrics would include cell voltage, cycling stability, and energy density, which are directly linked to its redox potentials and solubility.

Organic Electronics : Investigate its properties as an organic semiconductor. Its HOMO/LUMO levels, determined via electrochemistry and spectroscopy, will indicate its suitability for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Chemosensors : The electron-rich aniline (B41778) nitrogen atoms and the redox-active core could provide binding and signaling sites for the detection of specific analytes, suggesting a potential role in chemical or electrochemical sensors.

Potential for Rational Design of Advanced Functional Materials

Beyond the study of the title compound itself, its core structure represents an excellent platform for the rational design of a new family of advanced functional materials. The para-phenoxy groups are ideal points for chemical modification, allowing for the systematic tuning of the molecule's properties to meet the demands of specific applications.

This concept is illustrated in the hypothetical data table below, which outlines how targeted modifications could influence key performance metrics.

Table 2: Hypothetical Structure-Property Relationships for Rational Design
Modification on Phenoxy RingTarget PropertyPredicted EffectTarget Application
Attach oligoethylene glycol chainsSolubilitySignificant increase in polar organic solventsRedox Flow Batteries
Add electron-donating groups (-OCH₃, -N(CH₃)₂)Redox PotentialLower oxidation potentials (easier to oxidize)Tuning battery voltage
Add electron-withdrawing groups (-CF₃, -CN)LUMO Energy LevelStabilize (lower) the LUMO energyN-type organic semiconductors
Incorporate fused aromatic ringsπ-ConjugationRed-shift absorption/emission spectraNear-infrared (NIR) dyes/emitters

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.